molecular formula C19H22N2O6S B7693330 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide

Cat. No. B7693330
M. Wt: 406.5 g/mol
InChI Key: ZFBICKVHYNKUPW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X has shown promising results in inhibiting the growth and proliferation of cancer cells. In neurobiology, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress. In cardiovascular research, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X has been studied for its potential use as a vasodilator, which can help to reduce blood pressure.

Mechanism of Action

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X exerts its effects through a number of mechanisms, including the inhibition of certain enzymes and the modulation of various signaling pathways. One of the key mechanisms of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X can help to prevent the growth and proliferation of cancer cells, as well as protect neurons from damage caused by oxidative stress.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of various signaling pathways, and the protection of neurons from oxidative stress. In addition, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X has been shown to have a vasodilatory effect, which can help to reduce blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X, including the development of new synthesis methods to improve its purity and yield, the identification of new target enzymes and signaling pathways, and the exploration of its potential applications in other areas of scientific research. In addition, further studies are needed to better understand the potential toxicity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X and to identify ways to minimize its adverse effects.

Synthesis Methods

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X is synthesized through a multi-step process that involves the reaction of benzo[d][1,3]dioxole with 4-isopropylsulfamoylphenol, followed by the addition of chloroacetic acid and triethylamine. The resulting product is then purified through column chromatography to obtain N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide X in its pure form.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-13(2)21-28(23,24)16-6-4-15(5-7-16)25-11-19(22)20-10-14-3-8-17-18(9-14)27-12-26-17/h3-9,13,21H,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBICKVHYNKUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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